molecular formula C11H11N3O B1589221 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine CAS No. 181633-42-1

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Cat. No. B1589221
M. Wt: 201.22 g/mol
InChI Key: VNTXBOJIESFBJS-UHFFFAOYSA-N
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Patent
US06369060B1

Procedure details

2-(2-Methylpyridin-3-yloxy)-5-nitropyridine (D8, 81.1 g, 0.35 mole) in ethanol (2L) was treated with tin (II) chloride (232 g, 1.23 mole) in conc. hydrochloric acid (500 ml) and heated to 50° C. for 1 hour. After cooling to ambient temperature, the mixture was basified with 40% aqueous sodium hydroxide solution, extracted into ethyl acetate, dried (Na2SO4) and evaporated in vacuo to afford the title compound (60.3 g, 86%) as a brown solid.
Quantity
81.1 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][N:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C.Cl>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:7]2[C:2]([CH3:1])=[N:3][CH:4]=[CH:5][CH:6]=2)=[N:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
81.1 g
Type
reactant
Smiles
CC1=NC=CC=C1OC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
232 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)OC=1C(=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.